molecular formula C8H7N3O B7590973 1h-Pyrrolo[3,2-b]pyridine-6-carboxamide

1h-Pyrrolo[3,2-b]pyridine-6-carboxamide

Cat. No. B7590973
M. Wt: 161.16 g/mol
InChI Key: USURAQGFHNNMMX-UHFFFAOYSA-N
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Description

1h-Pyrrolo[3,2-b]pyridine-6-carboxamide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. The compound is also known as 6-formyl-1,2,3,4-tetrahydro[3,2-b]pyridin-2-one or simply PPA.

Scientific Research Applications

  • Phosphodiesterase 4B (PDE4B) Inhibitors : Compounds derived from 1h-Pyrrolo[2,3-b]pyridine-2-carboxamide have been investigated for their potential as selective and potent PDE4B inhibitors. These compounds, including 11h, have shown significant inhibition of TNF-α release from macrophages, suggesting potential applications in the treatment of CNS diseases (Vadukoot et al., 2020).

  • Allosteric mGluR5 Antagonists : 1h-Pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as a new series of allosteric mGluR5 antagonists. Modifications to the heterocyclic scaffold of these compounds have been effective in optimizing aqueous solubility while retaining in vitro potency (Koller et al., 2012).

  • ACC1 Inhibitors : A derivative, 1-isopropyl-1h-Pyrrolo[3,2-b]pyridine-3-carboxamide, was identified as a promising ACC1 inhibitor. This compound showed potent ACC1 inhibition and cellular potency, and its oral administration significantly reduced malonyl-CoA concentrations in tumor models, indicating potential applications in cancer and fatty acid-related diseases (Mizojiri et al., 2019).

  • Functional Materials and Agrochemicals : Functionalization of 1h-Pyrrolo[2,3-b]pyridine has been explored for creating compounds directed toward agrochemicals and functional materials. Various derivatives exhibiting high fungicidal activity have been synthesized (Minakata et al., 1992).

properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)5-3-7-6(11-4-5)1-2-10-7/h1-4,10H,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USURAQGFHNNMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Pyrrolo[3,2-b]pyridine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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